molecular formula C22H18N4O3 B259488 Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Cat. No. B259488
M. Wt: 386.4 g/mol
InChI Key: QZTJQZFBMCACPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.

Mechanism of Action

The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of DNA replication and cell division. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. In addition, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate in lab experiments is its potential as a new drug candidate for the treatment of cancer and infectious diseases. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate. One direction is to further investigate its potential as a new drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its potential as a new antimicrobial agent. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves the reaction of 4-methylbenzaldehyde, malononitrile, ethyl acetoacetate, and 2-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.

Scientific Research Applications

Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate

InChI

InChI=1S/C22H18N4O3/c1-12-3-5-14(6-4-12)19-18-17(13-7-9-15(10-8-13)22(27)28-2)16(11-23)20(24)29-21(18)26-25-19/h3-10,17H,24H2,1-2H3,(H,25,26)

InChI Key

QZTJQZFBMCACPT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.